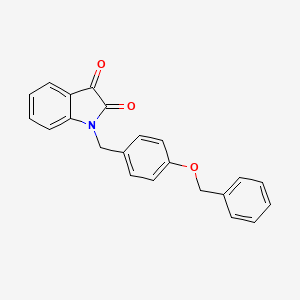

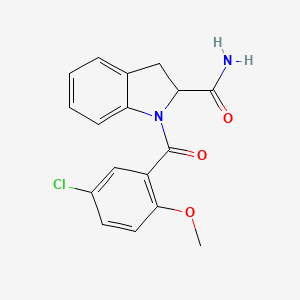

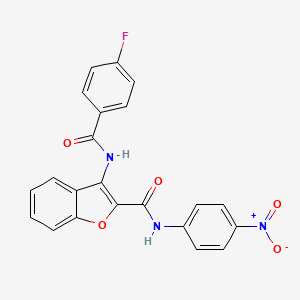

1-(4-(Benzyloxy)benzyl)indoline-2,3-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-(4-(Benzyloxy)benzyl)indoline-2,3-dione” is a derivative of indolin-2-one . Indolin-2-one, also known as Isatin or 1H-indole-2,3-dione, is a heterocyclic compound of significant importance in medicinal chemistry . It is a synthetically versatile molecule and a precursor for a large number of pharmacologically active compounds .

Synthesis Analysis

The synthesis of indolin-2-one derivatives, including “1-(4-(Benzyloxy)benzyl)indoline-2,3-dione”, involves the incorporation of a 1-benzyl-1H-1,2,3-triazole moiety . The compounds were initially designed as acetylcholine esterase (AChE) inhibitors based on the structural feature of donepezil, a known AChE inhibitor .Molecular Structure Analysis

The molecular structure of “1-(4-(Benzyloxy)benzyl)indoline-2,3-dione” includes a triazole ring that makes dihedral angles with the indoline residue and the terminal phenyl group . In the crystal, molecules are linked by C-H⋯N hydrogen bonds into tapes parallel to the b axis .Physical And Chemical Properties Analysis

The compound “1-(4-(Benzyloxy)benzyl)indoline-2,3-dione” appears as a yellow solid. It has a melting point of 224–225 °C . The IR (KBr, cm −1) values are: 3007 (CH, arene); 2812 (CH, CH 2); 1719 (C=O); 1597, 1477 (C=C) .Applications De Recherche Scientifique

Alzheimer’s Disease Treatment

1-(4-(Benzyloxy)benzyl)indoline-2,3-dione: derivatives have been designed as acetylcholine esterase (AChE) inhibitors, based on the structural feature of donepezil, a known AChE inhibitor used clinically to treat Alzheimer’s disease (AD). These compounds aim to address the decrease in the neurotransmitter acetylcholine, which is a critical factor in the progression of AD .

Antioxidant Activity

In the search for novel bioactive molecules, some derivatives of 1-(4-(Benzyloxy)benzyl)indoline-2,3-dione have been tested for their antioxidant properties. However, most compounds showed only weak scavenging activity in DPPH free radical-scavenging assays .

Anticancer Agent Development

Certain derivatives have exhibited strong cytotoxicity against human cancer cell lines, including colon, prostate, and lung cancers. One compound, in particular, demonstrated potent cytotoxicity with IC50 values as low as 0.65 µM, surpassing the efficacy of adriamycin, a positive control. This suggests that these derivatives could be promising for further development as anticancer agents .

Pharmaceutical Synthesis

The N-isoindoline-1,3-dione heterocycles, which include 1-(4-(Benzyloxy)benzyl)indoline-2,3-dione , have significant potential in pharmaceutical synthesis. Their diverse chemical reactivity allows for the creation of various therapeutic agents .

Herbicide Development

These compounds are also being explored for their use in developing herbicides. The reactivity and structural features of 1-(4-(Benzyloxy)benzyl)indoline-2,3-dione make it a candidate for creating effective herbicidal formulations .

Dye and Colorant Production

Due to their aromatic nature and the presence of carbonyl groups, derivatives of 1-(4-(Benzyloxy)benzyl)indoline-2,3-dione are being studied for their application in the production of dyes and colorants. These compounds can provide a wide range of colors and are useful in various industrial applications .

Mécanisme D'action

The compounds were initially designed as acetylcholine esterase (AChE) inhibitors . Two compounds were found to be the most potent in inhibition of AChE when tested at the concentration of 100µM . Docking assays were carried out to explain the structure–activity relationships of these compounds compared with Donepezil against AChE enzyme .

Orientations Futures

The compound “1-(4-(Benzyloxy)benzyl)indoline-2,3-dione” and its derivatives have shown promising results in the inhibition of AChE, which is currently used clinically to treat Alzheimer’s disease (AD) . Therefore, these compounds could be further developed for potential use in AD treatment. Additionally, some compounds exhibited strong cytotoxicity against human cancer cell lines, suggesting potential for further development as anticancer agents .

Propriétés

IUPAC Name |

1-[(4-phenylmethoxyphenyl)methyl]indole-2,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17NO3/c24-21-19-8-4-5-9-20(19)23(22(21)25)14-16-10-12-18(13-11-16)26-15-17-6-2-1-3-7-17/h1-13H,14-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQVVKHOZXVHITB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)CN3C4=CC=CC=C4C(=O)C3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methoxy-8-(3-methoxypropyl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2866168.png)

![[(6S)-5-Azaspiro[2.4]heptan-6-yl]methanol;hydrochloride](/img/structure/B2866169.png)

![N-[4-[2-(4-fluorophenyl)sulfonyl-3-(4-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2866170.png)

![2-Chloro-N-[2-(2-fluoro-4-sulfamoylphenyl)propan-2-yl]acetamide](/img/structure/B2866172.png)

![2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2866185.png)

![3-[(4-Aminocyclohexyl)amino]-1,2-dihydroisoquinolin-1-one](/img/no-structure.png)